N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes two pyrazole rings substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps. The initial step often includes the formation of the pyrazole rings through cyclization reactions. Subsequent steps involve the introduction of ethyl and methyl groups via alkylation reactions. The final step usually involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of catalysts and specific reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A related compound with similar pyrazole structure but different functional groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with distinct chemical properties.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A compound with a similar pyrazole ring but different substituents.
Uniqueness
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)16(4)15-12;/h6-7H,5,8H2,1-4H3,(H,13,15);1H |
InChI Key |
UWAZNSAYENZOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C(=C2)C)C.Cl |
Origin of Product |
United States |
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